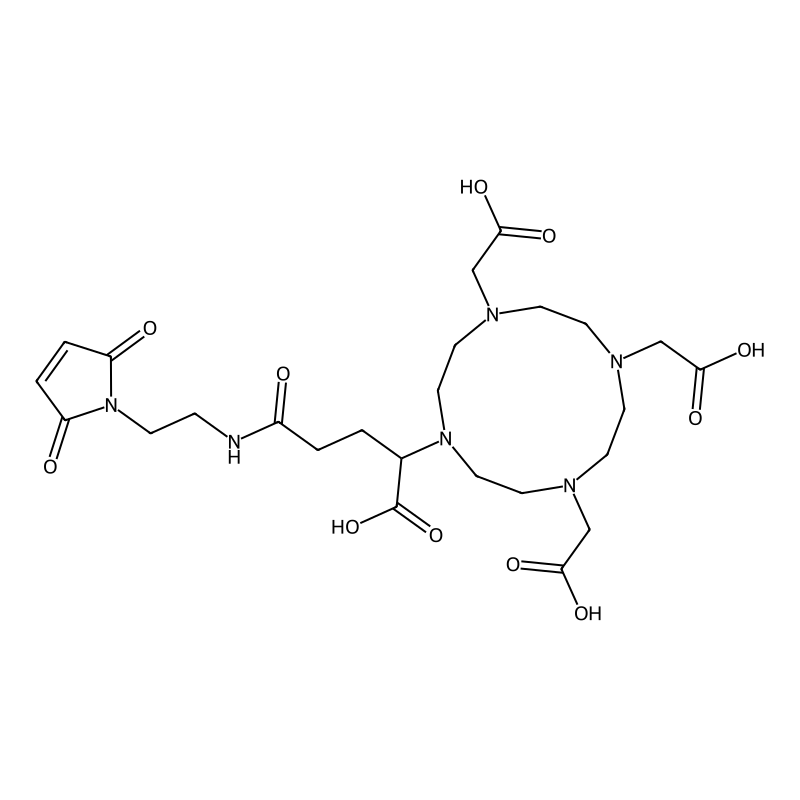

Maleimide-DOTA-GA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Maleimide-DOTA-Ga chelator chemistry

Core Concept and Rationale

The use of maleimide-mono-amide-DOTA (DOTA-Mal) addresses a critical challenge in radiopharmaceutical development: how to radiolabel bioactive molecules with gallium-68 without compromising their biological activity [1].

- The Problem with Traditional Methods: Conventional two-step strategies first conjugate the DOTA chelator to the biomolecule and then perform gallium-68 labeling. This often requires harsh conditions (high temperature, acidic pH) for the radiolabeling step, which can damage sensitive proteins and peptides [1].

- The Chemo-Selective Solution: DOTA-Mal acts as a bifunctional chelating agent (BFCA). The DOTA moiety strongly chelates gallium-68, while the maleimide group specifically reacts with free sulfhydryl (thiol) groups (-SH) under mild, physiological conditions (pH ~7.4-8.3, 37°C) [1]. As free thiols are relatively rare in most biomolecules, this allows for site-specific conjugation, helping to preserve the function of the targeting vector.

Improved Strategy: Pre-Labeling of the Chelator

A novel and effective strategy to further protect biomolecules is the pre-labeling approach. In this method, the DOTA-Mal chelator is first radiolabeled with gallium-68, and this intermediate is then conjugated to the thiol-containing biomolecule [1]. This workflow ensures the biomolecule is never exposed to the harsher initial radiolabeling conditions.

The following diagram illustrates the logical sequence of this two-step pre-labeling strategy.

Schematic of the two-step pre-labeling strategy using DOTA-Mal [1]

Detailed Experimental Protocol

The table below details the methodology for preparing three different tracers—⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-Folate (FA), and ⁶⁸Ga-DOTA-Bovine Serum Albumin (BSA)—as described in the proof-of-principle study [1].

| Tracer Prepared | Step 1: Preparation of ⁶⁸Ga-DOTA-Mal | Biomolecule Preparation | Step 2: Conjugation & Purification |

|---|---|---|---|

| General Step | 50 µg DOTA-Mal in 0.6 mL NaOAc buffer (0.25 M, pH 5.5). Add 2.4 mL ⁶⁸GaCl₃ eluent. Incubate 10 min at 95°C. Filter (0.22 µm) [1]. | Adjust pH of ⁶⁸Ga-DOTA-Mal solution to 7.4-8.3 using 20x PBS and 0.5 M NaOH. Add reduced biomolecule. Incubate 20 min at 37°C. Purify via PD-10 desalting column with PBS eluent [1]. | |

| ⁶⁸Ga-DOTA-RGD | 400 µg thiol-RGD in 0.1 mL PBS. Reduce with 0.825 µmol TCEP (1.5 equiv), 5 min, RT [1]. | ||

| ⁶⁸Ga-DOTA-FA | Thiol-FA (HS-2KPEG-FA). Reduce with 0.225 µmol TCEP (1.5 equiv) [1]. | ||

| ⁶⁸Ga-DOTA-BSA | 0.1 mM BSA in 0.1 M HEPES (pH 8.3). Reduce with 0.3 mM DTT, 90 min, RT [1]. |

Key Technical Considerations

- Choice of Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT for reducing disulfide bonds to free thiols because it is more stable, effective at a wider pH range, and does not require removal before the maleimide reaction [1].

- Gallium-68 Chemistry: Gallium-68 is eluted in 0.05 M HCl. Ga³⁺ is a hard Lewis acid that hydrolyzes and forms insoluble Ga(OH)₃ at neutral pH, so it must be chelated in a slightly acidic buffer (like acetate, pH ~3.5-5.5) [2]. The pre-labeling strategy expertly manages this by performing the metal chelation at its optimal pH before shifting to the milder conditions needed for bioconjugation.

Performance and Validation Data

The researchers validated their pre-labeling strategy by successfully synthesizing the three tracers and confirming their expected biological properties. The table below summarizes the key quantitative findings from their study [1].

| Tracer | Key Preparation Metric | Biological Validation |

|---|---|---|

| ⁶⁸Ga-DOTA-RGD | Successful conjugation and purification. | Exhibited high affinity for its target, αvβ3 integrin, confirming bioactivity was preserved [1] [3]. |

| ⁶⁸Ga-DOTA-FA | Successful conjugation and purification. | Demonstrated specific binding to the folate receptor, confirming target specificity [1]. |

| ⁶⁸Ga-DOTA-BSA | Successful conjugation to a large protein. | N/A in this study, but successful conjugation demonstrates the method's applicability to macromolecules [1]. |

Broader Applications and Chelator Design

The development of BFCAs like DOTA-Mal is part of a vibrant field of research. Other studies have created innovative chelators, such as a DOTA-C-glycosyl BFCA, which was conjugated to an RGD peptide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and also showed high affinity for αvβ3 integrin and produced a successful ⁶⁸Ga-labeled PET tracer [3] [4]. DOTA remains a "gold standard" chelator due to the very stable complexes it forms with a variety of radiometals, including the theranostic pair ⁶⁸Ga (for imaging) and ¹⁷⁷Lu (for therapy) [5] [2].

References

- 1. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for ... [pmc.ncbi.nlm.nih.gov]

- 2. Modern Developments in Bifunctional Chelator Design for ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a DOTA-C-glyco bifunctional chelating agent ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a DOTA-C-glyco bifunctional chelating agent ... [pubs.rsc.org]

- 5. Strategies for the preparation of bifunctional gadolinium(III ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: 68Ga-DOTATATE

68Ga-DOTATATE is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging. Its mechanism is a sophisticated example of receptor-targeted molecular imaging, which can be broken down into three core stages [1] [2] [3]:

- Targeting Ligand (Dotatate): The molecule incorporates a synthetic peptide analog of somatostatin called DOTATATE (DOTA-D-Phe1-Tyr3-octreotate). This ligand is engineered to have a very high affinity for somatostatin receptors (SSTRs), particularly the somatostatin receptor type 2 (SSTR2) [1] [4].

- Radionuclide (Gallium-68): The targeting ligand is chelated (firmly bound) to the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). This isotope has a half-life of approximately 68 minutes and decays, emitting positrons that are detected by the PET scanner [1] [2].

- In Vivo Binding and Detection: Upon intravenous administration, 68Ga-DOTATATE circulates in the bloodstream. In tissues where cells overexpress SSTR2—a common feature of many neuroendocrine tumors (NETs)—the compound binds to these receptors. The subsequent internalization of the receptor-ligand complex leads to a concentrated accumulation of the radioactivity at the tumor site. The PET scanner detects the gamma photons produced from positron-electron annihilation, creating a detailed image where areas of high SSTR2 density appear as bright spots [1] [2] [4].

The following diagram illustrates this targeted mechanism:

Physiological Biodistribution and Uptake

Understanding the normal distribution pattern of 68Ga-DOTATATE is critical for accurately interpreting PET/CT scans and distinguishing pathological uptake from physiological background. The following table summarizes the standard uptake values (SUVmax) in normal organs, based on a study of 118 subjects without neuroendocrine tumors [5].

| Organ/Tissue | Uptake Intensity | Average SUVmax (Mean ± SD) |

|---|---|---|

| Spleen | High | 32.10 ± 11.93 |

| Kidneys | High | 19.10 ± 5.19 |

| Adrenal Glands | High | 16.11 ± 5.66 |

| Liver | High | 8.98 ± 2.22 |

| Stomach | Moderate | 5.18 ± 2.45 |

| Small Intestine | Moderate | 4.62 ± 2.10 |

| Prostate Gland | Moderate | 4.61 ± 1.93 |

| Pancreas (Head) | Moderate | 4.51 ± 2.03 |

| Pancreas (Body) | Moderate | 3.92 ± 1.75 |

| Thyroid Gland | Moderate | 3.83 ± 1.70 |

| Uterus | Moderate | 3.73 ± 1.58 |

| Submandibular Glands | Mild | 2.73 ± 0.96 |

| Parotid Glands | Mild | 2.52 ± 0.82 |

| Lungs | Minimal | 0.77 ± 0.24 |

| Muscles | Minimal | 0.76 ± 0.26 |

| Bone | Minimal | 0.71 ± 0.24 |

| Breast | Minimal | 0.63 ± 0.21 |

| Mediastinum | Minimal | 0.58 ± 0.14 |

> Source: Adapted from Mol Imaging Radionucl Ther. 2021 [5]. SD: Standard Deviation.

Experimental Protocol Summary

The search results provide a standard methodology for a 68Ga-DOTATATE PET/CT study. The following protocol is synthesized from the described clinical procedures [5] [6] [7].

Imaging Protocol: 68Ga-DOTATATE PET/CT

| Protocol Aspect | Detailed Methodology |

|---|

| 1. Radiopharmaceutical Preparation | - Synthesis: Prepare ⁶⁸Ga-DOTATATE using a fully automated system and a standardized labeling sequence with a ⁶⁸Ge/⁶⁸Ga generator. Purify the product using a C-18 light cartridge.

- Quality Control: Confirm radiochemical purity is >95% via high-performance liquid chromatography (HPLC).

- Dose: Administer 2 MBq/kg (0.054 mCi/kg) body weight, up to a maximum of 200 MBq (5.4 mCi) [5] [3] [7]. | | 2. Patient Preparation & Administration | - Hydration: Instruct patients to drink water sufficiently for hydration before the administration [3].

- Somatostatin Analog (SSA) Withdrawal: To avoid competitive receptor binding, long-acting SSAs should be withdrawn for 3-4 weeks prior to imaging. Short-acting analogs can be used up to 24 hours before scanning [3] [7].

- Administration: Administer the dose as an intravenous bolus injection [3]. | | 3. Image Acquisition | - Scan Timing: Acquire whole-body images (skull base to mid-thigh) 55-65 minutes post-injection [5] [7].

- CT Parameters: Perform a low-dose CT scan for attenuation correction and anatomical localization (e.g., 120 kV, modulated mA, 3.75 mm slice thickness) [7].

- PET Acquisition: Acquire PET data in 3D mode with an acquisition time of 3 minutes per bed position [5] [7].

- Reconstruction: Reconstruct images using an iterative algorithm (e.g., VUE Point FX with 3 iterations and 18 subsets) and correct for CT-based attenuation, scatter, and random events [6] [7]. |

Research Applications and Clinical Utility

68Ga-DOTATATE PET/CT has established roles that extend beyond basic diagnosis, particularly in staging, therapy selection, and prognostication.

- Superior Staging and Delineation: Compared to other imaging modalities like ¹⁸F-FDG PET/CT, 68Ga-DOTATATE demonstrates higher accuracy in detecting specific tumor involvements, such as skull base bone and intracranial invasion in nasopharyngeal carcinoma. This can lead to more accurate tumor staging (T-staging), which directly impacts treatment planning [8].

- Predictive Biomarker for Therapy: Volumetric parameters from 68Ga-DOTATATE PET/CT, obtained before treatment, show promise as predictive biomarkers. Studies indicate that parameters like the Tmean/Smean ratio (tumor-to-spleen SUVmean ratio) and total somatostatin receptor expression tumor volume (TSTV) are significantly associated with progression-free survival in patients treated with somatostatin analog therapy. This allows for better patient stratification and prediction of treatment response [7].

- Theragnostic Platform: The high affinity of DOTATATE for SSTR2 is not only used for diagnostics but also forms the basis for Peptide Receptor Radionuclide Therapy (PRRT). A positive 68Ga-DOTATATE PET/CT scan is used to select patients who are likely to benefit from treatment with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) labeled to a similar targeting molecule [4] [9].

Interpretation Pitfalls and Cautions

When working with SSTR-targeting agents like 68Ga-DOTATATE, researchers and clinicians must be aware of potential confounders [9] [3]:

- False Positives: Increased uptake is not exclusive to neuroendocrine tumors. It can also occur in other SSTR-expressing tissues and pathologies, including:

- Non-oncologic lesions: Thyroid disease, splenosis, or subacute inflammation.

- Benign tumors: Meningiomas.

- Other cancers: Some head and neck squamous cell carcinomas (HNSCC).

- Anatomic variants: The uncinate process of the pancreas can show physiological uptake.

- Drug Interferences: Corticosteroids can down-regulate SSTR2 receptors, potentially leading to false-negative results. As mentioned, somatostatin analogs can competitively block receptor binding if not withdrawn properly [3].

- Radiation Safety: Standard safe handling procedures for radiopharmaceuticals must be followed during preparation and administration to minimize radiation exposure to healthcare workers and patients [3].

References

- 1. Dotatate gallium Ga-68 [go.drugbank.com]

- 2. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]

- 3. Netspot (gallium Ga 68 dotatate) dosing, indications, ... [reference.medscape.com]

- 4. Current Concepts in 68Ga-DOTATATE Imaging of ... [jnm.snmjournals.org]

- 5. Physiological Biodistribution of 68Ga-DOTA-TATE in ... [pmc.ncbi.nlm.nih.gov]

- 6. 68Ga-DOTA-TATE PET/CT Study [bio-protocol.org]

- 7. Predictive value of 68[Ga]Ga-DOTA-TATE PET/CT ... [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of 68 Ga-DOTATATE and 18 F-FDG PET/CT ... [nature.com]

- 9. False Positive Findings of 68Ga-DOTATOC PET/CT [mirt.tsnmjournals.org]

site-specific radiolabeling with maleimide-DOTA

Maleimide-DOTA in Site-Specific Radiolabeling

The maleimide-DOTA conjugate is a powerful tool for creating targeted radiopharmaceuticals. Its core principle involves a maleimide functional group that reacts specifically with thiol groups (side chain of cysteine residues) on biomolecules, forming a stable thioether bond [1]. This reaction is highly chemo-selective under mild, physiological conditions (pH 7-8), which helps preserve the bioactivity of sensitive proteins and peptides [1]. The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid) forms stable complexes with a wide range of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In) [2] [3] [4].

The main advantage of this approach is site-specificity. By engineering a single cysteine residue into a cysteine-free scaffold, you can achieve controlled, homogenous conjugation at a defined site, minimizing the loss of binding affinity that can occur with random labeling of lysine residues [2] [1].

Strategy Comparison: Two-Step vs. Prelabeling

There are two principal strategies for using maleimide-DOTA, each with distinct advantages. The table below summarizes the key features of each for easy comparison.

| Feature | Conventional Two-Step Method | Prelabeling (or "Inverse") Method |

|---|

| Core Concept | 1. Conjugate DOTA-Mal to biomolecule. 2. Radiolabel the conjugate with the radionuclide. [1] | 1. Radiolabel the DOTA-Mal chelator first. 2. Conjugate the pre-labeled chelator to the biomolecule. [5] [1] | | Typical Reaction Order | Protein/Peptide → DOTA-Mal Conjugation → Radiolabeling → Purified Product [2] | DOTA-Mal → Radiolabeling → Conjugation to Protein/Peptide → Purified Product [1] | | Biomolecule Exposure to Harsh Conditions | High (Exposed to elevated temperatures and acidic pH during radiolabeling) [1] | Low (Biomolecule is only exposed to mild, physiological conditions during conjugation) [5] [1] | | Typical Coupling Efficiency| High (e.g., ~93% reported for Affibody molecules) [2] | Good (e.g., up to 66% reported for proteins) [5] | | Total Procedure Time | Longer (due to multiple steps and required heating) [5] | Shorter (e.g., ~30 minutes total reported) [5] | | Ideal Use Case | Robust biomolecules that can withstand heating (e.g., small engineered proteins like Affibodies). [2] | Sensitive proteins, oligonucleotides, or when working with radionuclides where harsh labeling conditions are detrimental. [5] [1] [4] |

The logical relationship and primary difference between these two strategies is visualized in the workflow below.

Comparison of two radiolabeling strategies. The prelabeling method protects sensitive biomolecules from harsh radiolabeling conditions by conjugating them after the radionuclide is complexed with the chelator [5] [1].

Detailed Experimental Protocols

Conventional Two-Step Labeling Protocol

This protocol is adapted from the labeling of anti-HER2 Affibody molecules with ¹¹¹In [2].

- Step 1: Reduction of the Protein. Begin by reducing the engineered cysteine residue on the protein (e.g., 1 mg) using a 10-20 molar excess of Dithiothreitol (DTT) in a neutral buffer (e.g., 0.1 M HEPES, pH 8.3). Incubate for 90 minutes at room temperature [1].

- Step 2: Purification. Purify the reduced protein from excess DTT using a desalting column (e.g., PD-10) equilibrated with a conjugation-compatible buffer (e.g., 0.1 M HEPES, pH 8.3) [1].

- Step 3: Conjugation with Maleimide-DOTA. React the purified, reduced protein with a 1-1.5 molar ratio of Maleimide-DOTA (e.g., MMA-DOTA). Incubate the reaction for 30-60 minutes at room temperature or 37°C [2].

- Step 4: Purification. Purify the DOTA-biomolecule conjugate using a PD-10 column or dialysis to remove unreacted chelator.

- Step 5: Radiolabeling. Mix the conjugate with the radionuclide (e.g., ¹¹¹In in HCl) and an appropriate buffer (e.g., 0.25 M NaOAc, pH 5.5). Heat the mixture at 95°C for 10-30 minutes, depending on the radionuclide and specific activity required [2].

- Step 6: Final Purification and Quality Control. Purify the final product (e.g., using a PD-10 column) and perform quality control using radio-HPLC or radio-iTLC to determine radiochemical purity and yield [1].

Prelabeling Protocol for ⁶⁸Ga

This protocol, based on a 2023 study, is ideal for sensitive biomolecules [1].

- Step 1: Pre-labeling the Chelator. Dissolve Maleimide-DOTA (DOTA-Mal, e.g., 50 μg) in 0.6 mL of 0.25 M sodium acetate buffer (pH 5.5). Add 2.4 mL of freshly eluted ⁶⁸GaCl₃. Incubate the reaction for 10 minutes at 95°C with continuous stirring. Pass the solution through a 0.22 μm sterile filter.

- Step 2: pH Adjustment. Add a high-concentration PBS buffer (e.g., 75 μL of 0.2 M PBS, pH 7.4) to the ⁶⁸Ga-DOTA-Mal solution. Adjust the pH to the range of 7.4–8.3 using 0.5 M NaOH.

- Step 3: Reduction of the Biomolecule. Reduce the thiol-bearing biomolecule (e.g., 400 μg of an RGD peptide) using a 1.5 molar equivalent of TCEP in PBS (pH 7.4) for 5 minutes at room temperature.

- Step 4: Conjugation. Add the TCEP-reduced biomolecule directly to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Incubate for 20 minutes at 37°C with continuous stirring.

- Step 5: Purification. Purify the final product (e.g., ⁶⁸Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column. Perform quality control via radio-HPLC or iTLC.

Quantitative Data from Literature

The following table consolidates key quantitative findings from research studies to illustrate the performance of these methods.

| Biomolecule | Radionuclide | Strategy | Specific Activity | Key Outcome / Affinity | Source |

|---|---|---|---|---|---|

| ZHER2:2395-Cys (Affibody) | ¹¹¹In | Two-Step | Up to 7 GBq/μmol | Affinity preserved (27 pM); High tumor-to-blood ratio (138 at 4 h p.i.). [2] | |

| Thiol-DOTA (Model) | ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu | Prelabeling | N/A | Max. radiochemical yield of 66% for proteins; Total procedure time: 30 min. [5] | |

| HS-RGD Peptide | ⁶⁸Ga | Prelabeling | N/A | Successful labeling under mild conditions (37°C, pH 8); preserved biological activity. [1] | |

| BSA (Model Protein) | ⁶⁸Ga | Prelabeling | N/A | Demonstrated utility of the method for labeling large proteins under mild conditions. [1] |

Key Considerations for Your Research

- Choosing a Strategy: The prelabeling method is highly recommended for thermosensitive proteins, antibodies, or oligonucleotides as it avoids exposing them to high temperatures [5] [1]. The conventional method may be simpler and equally effective for small, stable peptides and scaffold proteins.

- Critical Parameters: For high yields, pay close attention to:

- pH: Conjugation is most efficient between pH 7.0 and 8.3 [1].

- Reducing Agent: Use fresh TCEP or DTT to ensure thiol groups are free for reaction. Excess reducing agent must be thoroughly removed before conjugation in the two-step method to avoid competing with the protein's thiol group.

- Stability: The N-alkyl maleimide derivative is generally preferred over the N-aryl variant due to its higher hydrolytic stability at neutral to basic pH, which prevents premature maleimide ring hydrolysis before conjugation [4].

References

- 1. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of maleimide derivative of DOTA for site-specific ... [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for Site-Specific Radiolabeling of Peptides and ... [intechopen.com]

- 4. (PDF) Radiosynthesis of New [90Y]- DOTA -Based Maleimide ... [academia.edu]

- 5. Simple and convenient radiolabeling of proteins using... [pubmed.ncbi.nlm.nih.gov]

bifunctional chelator for gallium-68 radiopharmaceuticals

Gallium-68 Coordination Chemistry and BFC Fundamentals

Understanding the coordination chemistry of Gallium-68 is essential for designing effective radiopharmaceuticals. Key principles and practical constraints are summarized below.

Ga-68 Physicochemical Properties [1]

- Oxidation State: Ga³⁺ dominates in physiological systems.

- Hard Lewis Acid: Prefers coordination with hard Lewis bases like oxygen and nitrogen donor atoms.

- Ionic Radius: Small octahedral ionic radius of 0.62 Å.

- Hydrolysis: Begins at pH >3, forming insoluble Ga(OH)₃; requires stabilization with buffers like acetate or citrate for radiolabelling between pH 3-7.

- Similarity to Fe³⁺: Similar electronegativity and ionisation potentials mean Ga³⁺ can bind to iron-transport proteins like transferrin, but differs as it does not reduce under physiological conditions.

Bifunctional Chelator (BFC) Concept [1] A BFC is a molecule containing a chelating moiety for stable radiometal complexation and a covalent tether for conjugation to a targeting biomolecule. For Ga-68, an ideal BFC must enable rapid, quantitative radiolabelling under mild conditions to achieve high apparent molar activity.

Comparison of Bifunctional Chelators for Gallium-68

Bifunctional chelators are categorized as acyclic, macrocyclic, or mesocyclic, each with distinct complexation kinetics and thermodynamic stability.

Table 1: Acyclic and Mesocyclic Bifunctional Chelators

| Chelator Class | Example Chelators | Key Features | log K (Ga³⁺) | Typical Labelling Conditions |

|---|---|---|---|---|

| Acyclic | HBED, DTPA | Very fast complexation kinetics, but may form complexes with lower kinetic inertness. | Varies by ligand | Near-neutral pH, ambient temperature [1]. |

| Acyclic | Siderophores, Tris(Hydroxypyridinones) | Inspired by natural iron chelators; fast kinetics and high selectivity [1]. | Varies by ligand | Mild conditions (pH 5-7, room temp); highly suitable for kit-type labelling [1] [2]. |

| Mesocyclic | Diazepines | Intermediate properties between acyclic and macrocyclic chelators [1]. | Varies by ligand | - |

Table 2: Macrocyclic Bifunctional Chelators

| Chelator | Structure | log K (Ga³⁺) | Key Features & Considerations |

|---|---|---|---|

| DOTA | Cyclen-based, 4 N, 4 O | 21.3 [2] | Requires heating (80-95°C); "mismatch" as Ga³⁺ is small for cavity; high kinetic inertness once formed [1] [3]. |

| NOTA | Triazacyclononane, 3 N, 3 O | 31.0 [2] | Ideal fit for Ga³⁺; fast labelling at room temp or mild heating (~40°C); superior stability vs. DOTA [1] [4] [3]. |

| NODAGA | NOTA derivative | - | Similar advantages to NOTA; conjugation via an additional CH₂-CH₂-COOH spacer [2] [3]. |

| DATA | AAZTA derivative | - | Fast, efficient labelling under very mild conditions (room temp, pH 4-5) [2]. |

Experimental Protocols for Radiolabeling

These standard methodologies ensure reproducible production of pure and stable Ga-68 radiopharmaceuticals.

NOTA-Labelling at Room Temperature [4]

- Pre-processing: Purify and pre-concentrate the Ga-68 generator eluate.

- Reaction: Mix NOTA-bioconjugate in a suitable buffer (e.g., HEPES).

- Conditions: Incubate at room temperature for 5-10 minutes.

- pH: Adjust to 4-5 using sodium acetate buffer.

- Outcome: Achieves quantitative levels of radioactive incorporation with high specific activity (e.g., 51.1 MBq/nmol).

General Labelling and Quality Control Workflow The process from elution to final product involves several key steps, which can be visualized in the following workflow:

Key Labelling Parameters [1] [2]

- Time: ≤10 minutes (approx. 10% of Ga-68 half-life) is a key performance metric for any BFC.

- Temperature: Ambient to 95°C, depending on the BFC. NOTA and DATA can label at room temperature, while DOTA typically requires >80°C.

- pH: Optimal range is 3.5-5.0 to prevent Ga³⁺ hydrolysis while ensuring efficient complexation.

- Purity: Requires post-labelling purification (e.g., solid-phase extraction or HPLC) and quality control to confirm high radiochemical purity (>95%) and stability.

Recent Advances and Future Outlook

The field of Ga-68 radiopharmaceuticals is rapidly evolving, with research focused on improving simplicity, stability, and clinical translation.

- Cold Kit Formulations: A major trend is developing kit formulations for simple, one-step radiolabelling analogous to Tc-99m kits. This requires BFCs with fast kinetics under very mild conditions, like DATA and NOTA [5].

- Chelator Optimization for Specific Vectors: Recent studies highlight that the choice of chelator (NOTA vs. NODAGA vs. DOTA) can significantly impact biodistribution and tumor-to-background ratios, even for the same targeting molecule. NOTA often provides lower non-specific uptake in normal organs [3].

- Stability Assessment: Evaluating in vivo stability involves challenging the Ga-68 complex in human serum with competing agents like apo-transferrin or DTPA to ensure the label remains intact [2].

References

- 1. Modern Developments in Bifunctional Chelator Design for ... [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Gallium-68 Chelators: Past, Present, and Future [sciencedirect.com]

- 3. Selection of the optimal chelator for labeling of DARPin Ec1 with... [ejnmmipharmchem.springeropen.com]

- 4. - Gallium -labelled NOTA-oligonucleotides: an 68 method for... optimized [pubmed.ncbi.nlm.nih.gov]

- 5. Cold Kit Labeling: The Future of 68 Ga ... [frontiersin.org]

maleimide-mono-amide-DOTA structure and properties

Functional Properties & Mechanism of Action

Maleimide-mono-amide-DOTA acts as a critical linker that connects a targeting molecule (like an antibody or peptide) to a payload (a radionetal or cytotoxic drug) [1] [2].

- DOTA Chelator: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a macrocyclic chelator known for forming exceptionally stable and inert complexes with a wide range of metal ions, including the radiometals ⁶⁸Ga (for PET imaging), ¹⁷⁷Lu, and ⁹⁰Y (for therapy) [3] [4]. This stability is crucial for safety and efficacy in medical applications [3].

- Maleimide Group: This group is highly reactive toward thiols (-SH groups), such as those found in the amino acid cysteine. This reaction proceeds efficiently under mild, physiological conditions (e.g., pH 7-8, room temperature or 37°C), allowing for site-specific conjugation to biomolecules [5] [2] [4]. The reaction forms a stable thioether bond [4].

- Mechanism as an ADC Linker: In the synthesis of Antibody-Drug Conjugates (ADCs) and Nanobody-Drug Conjugates (NDCs), Maleimide-DOTA is classified as a non-cleavable linker [1] [6]. This means the connection between the drug and the antibody remains intact in the bloodstream, and the active drug is only released upon internalization and complete degradation of the antibody within the target cell [7].

Applications in Bioconjugation & Imaging

The primary application of Maleimide-mono-amide-DOTA is in the preparation of molecular imaging probes and targeted radiopharmaceuticals.

Site-Specific Radiolabeling of Biomolecules

The maleimide-thiol chemistry is ideal for site-specific modification. This is particularly useful for proteins like affibodies and nanobodies, where random conjugation can impair target binding [8]. A key advantage is the ability to use a pre-labeling strategy, where the DOTA chelator is first complexed with the radionetal (e.g., ⁶⁸Ga) before conjugation to the sensitive biomolecule. This avoids exposing the biomolecule to the potentially harsh conditions (high temperature, low pH) of the metal chelation step [5].

The following diagram illustrates the two primary strategies for using Maleimide-DOTA in probe synthesis:

A 2023 proof-of-principle study successfully applied the pre-labeling strategy to prepare three different probes under mild conditions (pH ~8.0, room temperature/37°C), demonstrating the versatility of this approach [5].

- Conjugation to Peptides: Used to create targeted imaging probes like ⁶⁸Ga-DOTA-RGD for visualizing integrin αvβ3 expression in tumors [5].

- Conjugation to Proteins: Applied to label bovine serum albumin (BSA) as a model protein and recombinant affibody molecules for cancer targeting [5] [8].

- Conjugation to Small Molecules: Used to attach the chelator to folate (FA), creating ⁶⁸Ga-DOTA-FA for targeting folate receptor-positive cancers [5].

Experimental Protocols

The following methodology, adapted from recent literature, details the pre-labeling strategy for preparing a ⁶⁸Ga-labeled DOTA-RGD peptide [5].

Materials

- Chelator: Maleimide-mono-amide-DOTA (DOTA-Mal) [5].

- Radionuclide: ⁶⁸Ga eluted in 0.05 M HCl from a ⁶⁸Ge/⁶⁸Ga generator [5].

- Targeting Molecule: Thiol-functionalized RGD peptide [5].

- Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) [5].

- Buffers: Sodium acetate (0.25 M, pH 5.5), Phosphate-Buffered Saline (PBS, pH 7.4), 20x PBS (0.2 M, pH 7.4) [5].

- Purification: PD-10 desalting column [5].

Step-by-Step Procedure

Preparation of ⁶⁸Ga-DOTA-Mal Complex

- Dissolve 50 μg of DOTA-Mal in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial.

- Add 2.4 mL of freshly eluted ⁶⁸GaCl₃ solution.

- Incubate the mixture for 10 minutes at 95°C with continuous stirring.

- After incubation, pass the solution through a 0.22 μm sterile filter. The resulting ⁶⁸Ga-DOTA-Mal complex is now ready for conjugation [5].

Reduction of the Thiol-Modified Peptide

- Incubate 400 μg of the thiol-RGD peptide in 0.1 mL PBS (pH 7.4) with a 1.5-fold molar equivalent of TCEP.

- Allow the reduction to proceed for 5 minutes at room temperature. This step ensures the peptide's thiol groups are free and reactive [5].

Conjugation of ⁶⁸Ga-DOTA-Mal to the Peptide

- Adjust the pH of the ⁶⁸Ga-DOTA-Mal solution to 7.4–8.3 by adding 20x PBS and 0.5 M NaOH.

- Add the TCEP-reduced HS-RGD peptide directly to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution.

- Incubate the reaction mixture for 20 minutes at 37°C with continuous stirring [5].

Purification of the Final Product

- Pass the conjugation reaction mixture through a pre-equilibrated PD-10 desalting column, using PBS as the eluent.

- Collect the purified ⁶⁸Ga-DOTA-RGD conjugate. The product should be formulated in a sterile, isotonic solution suitable for in vitro or in vivo use [5].

Comparative Advantages

The utility of Maleimide-DOTA becomes clear when compared to other common conjugation methods.

| Conjugation Method | Key Feature | Advantage of Maleimide-DOTA |

|---|---|---|

| Amino-directed (Lysine) | Reacts with primary amines [4]. | Site-specificity: Thiol groups are rarer than lysines, allowing for more controlled, homogeneous conjugation [5] [4]. |

| Carboxyl-directed | Reacts with carboxylic acid groups [4]. | Mild Conditions: Maleimide-thiol reaction occurs efficiently under gentle, physiological pH and temperature, preserving bioactivity [5] [2]. |

| Click Chemistry (e.g., SPAAC) | Uses bioorthogonal groups like azide/DBCO [9]. | Simplicity & Proven Utility: A well-established, robust chemistry that doesn't require metabolic engineering of the target biomolecule [4]. |

This combination of stable chelation, specific conjugation under mild conditions, and proven success in generating targeted probes makes Maleimide-mono-amide-DOTA an indispensable tool in radiopharmaceutical development and targeted drug delivery systems.

References

- 1. Maleimide-DOTA (Maleimido-mono-amide-DOTA) [medchemexpress.com]

- 2. The Versatility of Maleimide-DOTA in Peptide Labeling and ... [nbinno.com]

- 3. A convenient and efficient total solid-phase synthesis of DOTA ... [ejnmmires.springeropen.com]

- 4. DOTA derivatives for site-specific biomolecule-modification ... [sciencedirect.com]

- 5. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for ... [pmc.ncbi.nlm.nih.gov]

- 6. Maleimide-DOTA | Mechanism | Concentration [selleckchem.com]

- 7. Targeted drug delivery using nanobodies to deliver effective ... [cancerci.biomedcentral.com]

- 8. Evaluation of maleimide derivative of DOTA for site-specific ... [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in developing active targeting and multi- ... [nature.com]

thiol-maleimide Michael addition for radiopharmaceuticals

Thiol-Reactive Prosthetic Groups for Radiolabeling

| Prosthetic Group | Radionuclide | Key Features / Synthesis Route | Target Biomolecules |

|---|---|---|---|

| [18F]FPPD [1] | 18F | Synthesized via p-[18F]Fluoroaniline; early proof-of-concept. [1] | Antibody Fab fragments [1] |

| [18F]DDPFB [1] | 18F | Synthesized via p-[18F]Fluorobenzonitrile. [1] | Antibody Fab fragments [1] |

| [18F]FBABM [1] | 18F | Oxime formation between 4-[18F]fluorobenzaldehyde and aminooxy maleimide. [1] | Glutathione (GSH), oligodeoxynucleotides [1] |

| [18F]FBAM [1] | 18F | Similar to [18F]FBABM; used for peptide and protein labeling. [1] | Small peptides, Human Low-Density Lipoprotein (LDL) [1] |

| [18F]FPyME [1] | 18F | Uses nucleophilic aromatic substitution for 18F incorporation. [1] | Various biomolecules [1] |

| [18F]FBEM [2] | 18F | Coupling of N-succinimidyl 4-18F-fluorobenzoate ([18F]SFB) with N-(2-aminoethyl)maleimide. [2] | Thiolated RGD peptides [2] |

| [68Ga]Ga-DM [3] | 68Ga | Maleimide-monoamide-DOTA conjugate; binds covalently to serum albumin in vivo. [3] | Endogenous serum albumin (via Cys34) [3] |

| PODS Reagents [4] | 89Zr, 177Lu | Phenyloxadiazolyl methyl sulfone-based; creates highly stable thioether bonds to overcome maleimide instability. [4] | Antibodies (e.g., Trastuzumab) [4] |

The utility of this chemistry is demonstrated in the following experimental workflow for radiolabeling a biomolecule:

Experimental workflow for creating a radiopharmaceutical via thiol-maleimide chemistry.

Advantages, Limitations, and Strategic Considerations

The popularity of thiol-maleimide chemistry stems from a favorable balance of advantages and manageable limitations that require strategic planning.

Key Advantages: Cysteine's low natural abundance enables highly site-selective modifications, minimizing heterogeneity. [1] The reaction is remarkably fast and efficient under mild, aqueous conditions (pH 6.5-7.5) without needing a catalyst. [1] [5] This chemoselectivity is high, with the reaction being about 1,000 times faster with thiols than with amines at pH 7.0. [5]

Critical Limitations and Mitigations: The thiosuccinimide linkage can undergo a retro-Michael reaction in vivo, leading to payload loss or transfer to other blood proteins like albumin. [5] [6] [4] This can be mitigated by hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether after conjugation. [5] [6] Furthermore, at higher pH (>7.5), primary amines (e.g., from lysine) can compete with thiols, reducing selectivity. [5]

Emerging Alternatives and Future Directions

Due to the instability of the maleimide adduct, researchers are developing next-generation thiol-specific reagents.

- PODS Reagents: These phenyloxadiazolyl methyl sulfone-based reagents form highly stable thioether bonds that are not susceptible to the retro-Michael reaction. [4] Radioimmunoconjugates made with PODS show superior in vivo stability and performance compared to maleimide-based counterparts. [4]

- Isomerization Side Reaction: Recent evidence indicates a previously unreported side reaction where the maleimide can isomerize and form a bond with the alpha-amino group of cysteine instead of the thiol, creating a mixture of products. [7] This highlights a need for careful analysis of conjugation products.

The thiol-maleimide reaction remains a vital tool for radiopharmaceutical development. Its successful application requires careful control of reaction conditions and thorough analysis of the final product. For new projects, investigating modern alternatives like PODS reagents is a worthwhile strategy to enhance conjugate stability.

References

- 1. From molecules to medicine: thiol selective bioconjugation in ... [pmc.ncbi.nlm.nih.gov]

- 2. A Thiol-Reactive 18 F-Labeling Agent, N-[2-(4 [jnm.snmjournals.org]

- 3. 68Ga-Labeled Maleimide for Blood Pool & Lymph PET Imaging [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents ... [pmc.ncbi.nlm.nih.gov]

- 5. Maleimide Reaction Chemistry [vectorlabs.com]

- 6. The Impact of Emerging Bioconjugation Chemistries on ... [jnm.snmjournals.org]

- 7. Evidence of Isomerization in the Michael-Type Thiol ... [mdpi.com]

chelator selection for 68Ga labeling strategies

Comparison of Bifunctional Chelators for 68Ga

| Chelator | Structure Type | Charge of Ga3+ Complex | Optimal Labeling Conditions | Key Advantages | Reported Performance & Impact on Biodistribution |

|---|

| NOTA [1] [2] [3] | Macrocyclic | Neutral | Near-neutral pH, 25-90°C [2] [3] | High stability, fast kinetics, suitable for heat-sensitive biomolecules [1] [4] | • Higher radiochemical yield & improved stability vs. DOTA [1] • Lower liver uptake, highest tumor-to-blood ratio for DARPin Ec1 [1] • Lower liver SUVmax vs. DOTA-TATE in clinical study [3] | | NODAGA [1] [5] | Macrocyclic | Neutral | Near-neutral pH, ambient temperature [1] | Favorable for kit formulation, mild labeling conditions [4] | • High imaging contrast for EpCAM-targeting DARPins [1] • High tumor uptake & favorable biodistribution for HER3-targeting affibodies [5] | | DOTA [1] [2] [3] | Macrocyclic | Negative | Acidic pH (3.5-4.5), high temp (85-100°C) [2] [3] | "Gold standard" for other radiometals (e.g., 177Lu, 90Y, 111In) [6] | • Requires more stringent labeling conditions [1] [2] • Lower radiochemical yield vs. NOTA/NODAGA at low conc. [1] [2] • Higher protein binding & liver background vs. NOTA-TATE [3] | | THP [2] | Acyclic (Hydroxypyridinone) | Negative | Room temperature, near-neutral pH [2] | Ultra-fast kinetics, ideal for simple kit-type labeling [2] | • Highest reactivity in competition studies [2] • Quantitative yields at very low chelator concentrations [2] | | DFO [2] | Acyclic (Hydroxamate) | Neutral | Room temperature, near-neutral pH [2] | Mild labeling conditions [2] | • Rapid, quantitative radiochemical yields at low concentrations [2] | | HBED [2] | Acyclic | Negative | Room temperature, pH 6.5 [2] | Effective at room temperature [2] | • High radiolabeling efficiency, though may form multiple complex species [2] |

Experimental Protocol for 68Ga Radiolabeling

The methodology below is a generalized protocol derived from several studies for labeling peptides and proteins like TATE or DARPins [1] [4] [3].

1. Pre-processing of 68Ga Eluate:

- Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl [7].

- Post-processing (if needed): To concentrate the eluate and remove metal impurities (e.g., Fe3+, Zn2+), pass it through a cation-exchange cartridge (e.g., Strata-XC, PS-H+). 68Ga3+ is retained and can then be eluted with a small volume of a mixture of 98% acetone/0.05M HCl [7] [8] or a concentrated saline solution [4].

2. Conjugation of Chelator to Targeting Molecule:

- Common Coupling Chemistry: For proteins, a common method involves:

3. Radiolabeling Reaction:

- Buffer: Use a sodium acetate buffer to adjust the reaction mixture to the required pH (e.g., pH 3.5-4.5) [3].

- Reaction Mixture: Add the purified 68Ga eluate to a vial containing the conjugate (typically 10-20 µg) and sodium acetate buffer [3].

- Time and Temperature: Incubate the mixture. Conditions vary by chelator [1] [3]:

- NOTA/NODAGA: 10-15 minutes at room temperature to 90°C.

- DOTA: 10-15 minutes at 85-95°C.

4. Purification and Quality Control (QC):

- Purification: Pass the crude product through a C18 reversed-phase solid-phase extraction (SPE) cartridge. The labeled product is retained, rinsed with water to remove salts, and then eluted with ethanol [3].

- Quality Control:

Decision Workflow and Labeling Process

The following diagrams visualize the logical decision-making process for chelator selection and the general radiolabeling workflow.

Decision workflow for selecting an optimal 68Ga chelator

General workflow for producing a 68Ga-labeled radiopharmaceutical

Key Technical Considerations

- Charge and Hydrophilicity: The charge and hydrophilicity of the metal-chelator complex can significantly influence biodistribution. Neutral complexes (e.g., NOTA, NODAGA) often provide the most favorable target-to-background ratios by reducing nonspecific uptake in organs like the liver [1] [5].

- Stability vs. Practicality: While DOTA forms extremely stable complexes with Ga3+, its requirement for high-temperature labeling is a major drawback for heat-sensitive biomolecules like proteins and antibodies [4]. NOTA and its derivative NODAGA offer a better kinetic match for 68Ga's short half-life and milder labeling conditions without sacrificing stability [1] [6].

- The Kit-Labeling Ideal: For the widespread clinical use of 68Ga radiopharmaceuticals, simple "kit-type" labeling is highly desirable. This involves mixing the 68Ga eluate with a vial containing the conjugate and buffer at room temperature, with no further purification [4] [8]. Chelators like NODAGA, THP, and DFO are the most promising candidates for this approach [2] [4].

References

- 1. Selection of the optimal chelator for labeling of DARPin ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of macrocyclic and acyclic chelators for ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of 68Ga-labelled TATEs [pmc.ncbi.nlm.nih.gov]

- 4. A Universally Applicable 68 Ga-Labeling Technique for Proteins [jnm.snmjournals.org]

- 5. Increase in negative charge of 68Ga/chelator complex ... [nature.com]

- 6. Modern Developments in Bifunctional Chelator Design for ... [pmc.ncbi.nlm.nih.gov]

- 7. Good practices for 68 Ga radiopharmaceutical production [ejnmmipharmchem.springeropen.com]

- 8. Cold Kit Labeling: The Future of 68 Ga ... [frontiersin.org]

fundamental principles of DOTA-Mal conjugation

Core Principles of DOTA-Mal

DOTA-MAL (Maleimido-mono-amide-DOTA) is a bifunctional chelating agent (BFCA) designed to link radioactive metals to biomolecules. Its core structure and function are based on two distinct chemical groups [1]:

- The DOTA Chelator: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that forms stable coordination complexes with a wide range of trivalent and divalent metal cations, crucial for both diagnostic and therapeutic applications [2] [3].

- The Maleimide Group: A chemically reactive handle (Maleimido-mono-amide) that undergoes a specific, rapid, and stable thioether bond with free sulfhydryl (thiol, -SH) groups on biomolecules under mild, physiological conditions [1] [4].

This combination allows for a modular conjugation strategy, often performed in a "pre-labeling" approach where the DOTA-Mal is first complexed with the metal, and then the resulting complex (e.g., 68Ga-DOTA-Mal) is conjugated to the thiol-containing biomolecule. This protects sensitive biomolecules from harsh metal-labeling conditions [1].

Rationale and Key Advantages

The design of DOTA-Mal addresses several critical challenges in bioconjugate chemistry, particularly for preparing molecular imaging probes and therapeutics.

- Site-Specific Conjugation: Unlike amine groups (e.g., on lysine) which are abundant and can lead to random, heterogeneous labeling that impairs bioactivity, free sulfhydryl groups are relatively rare in most biomolecules. This allows for controlled, site-specific conjugation, often at engineered cysteine residues, which helps preserve the molecule's affinity and specificity for its target [1] [5] [2].

- Bioactivity-Friendly Conditions: Maleimide-thiol reactions proceed efficiently under mild conditions (near-neutral pH, room temperature or 37°C), avoiding the damage that can occur to biomolecules under the high-temperature or acidic conditions sometimes required for direct metal chelation into DOTA [1].

- Versatility and Stability: DOTA-Mal can be used to label a wide array of thiol-containing molecules, from small peptides like RGD to large proteins like Bovine Serum Albumin (BSA) and antibody fragments [1] [4]. The resulting thioether bond is highly stable [2].

Quantitative Data and Properties

The table below summarizes key quantitative aspects of DOTA-Mal and its applications as gathered from the technical literature.

Table 1: Key Quantitative Data for DOTA-Mal and Related Conjugates

| Aspect | Quantitative Data | Context / Application |

|---|---|---|

| Conjugation Efficiency | Incubation for 20 min at 37°C | Standard protocol for conjugating 68Ga-DOTA-Mal to reduced RGD peptide and folate [1]. |

| Relaxivity (for Gd³⁺ MRI) | r1 = 16.49 mM⁻¹s⁻¹ at 7 T | Measured for Gd(III)-DOTA-AaLS-R108C, a protein cage nanoparticle where DOTA-mal was site-specifically conjugated to an engineered cysteine [5]. |

| Metal-to-Subunit Ratio | ~1 Gd(III)-DOTA complex per subunit | Achieved for AaLS protein cage nanoparticle, demonstrating controlled, site-specific labeling [5]. |

| Reaction Scale (Example) | 50 μg DOTA-Mal in 0.6 mL NaOAc buffer | Used for the preparation of 68Ga-DOTA-Mal [1]. |

| pH for Thiol Conjugation | pH 7.4 - 8.3 | Optimal range for the maleimide-thiol "click" reaction [1] [4]. |

Experimental Protocols

Here are detailed methodologies for key DOTA-Mal conjugation procedures, adapted from the search results.

Table 2: Key Reagents and Purification Methods

| Component | Details |

|---|---|

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) are used to reduce disulfide bonds and generate free thiols for reaction [1]. |

| Buffers | Phosphate-Buffered Saline (PBS), HEPES, or NaOAc buffers are commonly used. The choice depends on the step (metal labeling vs. bioconjugation) [1] [4]. |

| Purification | PD-10 desalting columns (size-exclusion chromatography) are standard for purifying the final conjugate from excess reagents [1]. Dialysis is also used [5]. |

Protocol 1: Pre-Labeling Strategy for 68Ga-Labeled Peptides

This strategy first labels DOTA-Mal with the radio-metal, then conjugates it to the biomolecule [1].

Preparation of

68Ga-DOTA-Mal:- Dissolve 50 μg of DOTA-Mal in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5).

- Add 2.4 mL of freshly eluted

68GaCl3solution. - Incubate the mixture for 10 minutes at 95°C with continuous stirring.

- Pass the solution through a 0.22 μm sterile filter.

Reduction of Thiol-Biomolecule (e.g., RGD peptide):

- Add TCEP (1.5 equivalents) to the thiol-containing biomolecule in PBS (pH 7.4).

- Incubate for 5 minutes at room temperature to reduce disulfide bonds.

Conjugation:

- Adjust the pH of the

68Ga-DOTA-Malsolution to 7.4-8.3 using 20x PBS and 0.5 M NaOH. - Add the TCEP-reduced biomolecule directly to the pH-adjusted

68Ga-DOTA-Malsolution. - Incubate for 20 minutes at 37°C with continuous stirring.

- Adjust the pH of the

Purification:

- Purify the final product (e.g.,

68Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column, using PBS as the eluent [1].

- Purify the final product (e.g.,

Protocol 2: Conjugation to Recombinant Proteins (for MRI)

This protocol outlines the conjugation of DOTA-mal to cysteine residues on a recombinant protein, prior to metallation with Gadolinium for MRI applications [4].

DOTA-mal Conjugation to Protein:

- Dissolve Maleimido-mono-amide-DOTA (Mal-DOTA) in elution water supplemented with EDTA.

- Add the Mal-DOTA solution to the purified recombinant protein (e.g., Affibody-XTEN fusion vector) in elution buffer (pH 7.0).

- Stir the reaction mixture for 2.5 hours at room temperature.

Metallation with Gadolinium:

- Incubate the DOTA-protein conjugate with an excess of Gd(III) (e.g., GdCl3).

- Remove unreacted Gd(III)-salts and other small molecules by extensive dialysis with multiple buffer changes.

Characterization:

Workflow Visualization

The following diagram illustrates the two primary strategic pathways for using DOTA-Mal in bioconjugation, integrating the protocols described above.

Key Considerations for Experimental Design

- Controlled Thiol Exposure: For biomolecules like antibodies that lack naturally accessible thiols, they must be generated through partial reduction of inter-chain disulfide bonds using reagents like TCEP or DTT. This must be carefully optimized to avoid over-reduction and loss of structural integrity [1] [2].

- Metal Compatibility and Stability: While DOTA forms stable complexes with a wide range of metals, the optimal conditions (pH, temperature, reaction time) vary. Always refer to literature-specific to your metal of interest (e.g.,

68Gavs.177Luvs. Gd(III)) [1] [5] [3]. - Quality Control: Essential techniques for characterizing the final conjugate include Radio-HPLC or SEC-HPLC to assess radiochemical purity and stability, mass spectrometry to confirm identity and loading, and challenge experiments with buffers like DTPA to confirm complex stability [1] [5].

References

- 1. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for ... [pmc.ncbi.nlm.nih.gov]

- 2. Metal-isotope-tagged monoclonal antibodies for high- ... [pmc.ncbi.nlm.nih.gov]

- 3. A practical guide to the construction of radiometallated ... [pmc.ncbi.nlm.nih.gov]

- 4. Gadolinium-labeled Affibody-XTEN Recombinant Vector ... [pmc.ncbi.nlm.nih.gov]

- 5. Lumazine Synthase Protein Nanoparticle-Gd(III)- DOTA as... Conjugate [pmc.ncbi.nlm.nih.gov]

free sulfhydryl groups as site-specific radiolabeling targets

Introduction to Free Sulfhydryl Groups in Bioconjugation

Free sulfhydryl groups (thiols, -SH) on cysteine residues provide excellent targets for site-specific protein modification. Unlike traditional lysine-based conjugation which creates heterogeneous mixtures, sulfhydryl targeting enables production of homogenous protein conjugates with superior stability, pharmacokinetics, and biological activity profiles [1]. This approach is particularly valuable in nuclear medicine, where site-specific radiolabeling of antibodies and their fragments allows for precise tumor targeting while maintaining antigen binding affinity [1].

The table below summarizes key sulfhydryl-reactive chemistries used in bioconjugation:

| Chemistry Type | Reactive Group | Reaction Product | Optimal pH | Key Features |

|---|---|---|---|---|

| Maleimides | Maleimide | Thioether | 6.5-7.5 | High thiol selectivity, stable linkage [2] |

| Haloacetamides | Iodoacetamide | Thioether | 7.0-7.5 | Thiol-selective, light-sensitive [2] |

| TS-Link Reagents | Thiosulfate | Disulfide | 7.0-7.5 | Reversible with reducing agents [2] |

| Hg-Link | Phenylmercury | Thiolate | 7.0-7.5 | Reversible with HCl or DTT [2] |

Detection and Quantification Methods

Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, provides a straightforward spectrophotometric method for free sulfhydryl quantification. The reagent reacts with free sulfhydryl groups to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) product with strong absorbance at 412 nm (molar extinction coefficient: 13,600 M⁻¹cm⁻¹ at pH 8.0) [3].

Protocol:

- Prepare reaction buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

- Dissolve 4 mg DTNB in 1 mL reaction buffer

- Add 250 μL of standard or unknown sample to tubes containing 50 μL DTNB solution and 2.5 mL buffer

- Incubate 15 minutes at room temperature

- Measure absorbance at 412 nm

- Calculate sulfhydryl concentration using a cysteine standard curve [3]

While simple and rapid, Ellman's assay has limited sensitivity and cannot identify specific modification sites within proteins [4].

Mass Spectrometry Methods

Mass spectrometry enables precise localization and quantification of free sulfhydryls with peptide-level resolution. A highly sensitive workflow involves differential labeling strategies:

Detailed Protocol:

- Initial Free Thiol Labeling: Incubate protein with N-ethylmaleimide (NEM) at pH 5.5 for 30-60 minutes to label free sulfhydryls

- Disulfide Reduction: Add tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds

- Second Labeling: React newly exposed sulfhydryls with d5-NEM (deuterated)

- Digestion and Analysis: Digest with trypsin and analyze by nanoLC-MS

- Quantification: Calculate free sulfhydryl abundance by comparing light (NEM) to heavy (d5-NEM) peptide signals [4]

This method detects free sulfhydryl levels as low as 2% (0.02 mol SH per mol protein) using only 40 μg of protein, making it ideal for characterization during early therapeutic development [4].

Radiolabeling Strategies Targeting Sulfhydryl Groups

Direct Radiolabeling with Radiometals

Several therapeutic radiometals form stable complexes with sulfur ligands, enabling direct radiolabeling of sulfhydryl-containing proteins:

| Radiometal | Half-Life | Emissions | Applications |

|---|---|---|---|

| Technetium-99m (⁹⁹ᵐTc) | 6 hours | Gamma (140 keV) | SPECT imaging [5] |

| Rhenium-188 (¹⁸⁸Re) | 16.9 hours | Beta (769 keV avg), Gamma (155 keV) | Therapy, imaging [6] |

| Rhenium-186 (¹⁸⁶Re) | 3.7 days | Beta, Gamma | Therapy [6] |

| Copper-67 (⁶⁷Cu) | 2.6 days | Beta, Gamma | Therapy [5] |

Direct Labeling Protocol:

- Generate Free Sulfhydryls: Reduce protein (e.g., F(ab')₂ fragments) with 10-fold molar excess TCEP or DTT for 30-60 minutes at room temperature

- Remove Excess Reductant: Dialyze or use gel filtration (Sephadex G-25) with deoxygenated buffers under inert atmosphere

- Radiolabeling: Add radiometal ions (e.g., reduced ¹⁸⁸Re) to protein solution and incubate 30-60 minutes at 37°C

- Purification: Remove unbound radiometal using gel filtration or dialysis [5] [6]

The resulting bond between radiometals and sulfhydryl groups demonstrates sufficient stability in blood and bodily fluids for in vivo applications [5].

Maleimide-Based Radioconjugation

Maleimide chemistry provides a versatile approach for indirect radiolabeling through stable thioether bonds:

Protocol:

- Protein Preparation: Dissolve protein at 50-100 μM in pH 7.0-7.5 buffer (phosphate, Tris, or HEPES)

- Sulfhydryl Generation (if needed): Reduce with 10-fold molar excess TCEP (no removal needed) or DTT (requires dialysis)

- Maleimide Activation: Prepare 1-10 mM maleimide-chelate conjugate in DMSO immediately before use

- Conjugation: Add 10-20 mole equivalents of maleimide reagent per mole protein, react 2 hours at room temperature or overnight at 4°C

- Quenching: Add excess glutathione or mercaptoethanol to consume unreacted maleimide

- Purification: Isulate conjugate using gel filtration (Sephadex G-25) or dialysis [2]

This method is particularly valuable for attaching chelating groups that complex radiometals like ⁹⁰Y or ¹⁷⁷Lu.

Analytical and Quality Control Methods

Quality Control for Radiolabeled Products

Comprehensive characterization ensures radiopharmaceutical quality and stability:

Chromatographic Analysis:

- Use instant thin-layer chromatography (ITLC-SG) with acetone, acetonitrile:water (3:2), or saline mobile phases

- Separate free perrhenate, labeled intermediates, and protein-bound radioactivity [6]

Stability Assessments:

- Challenge with 100 mM cysteine or glutathione at 37°C for 1-24 hours

- Incubate in human serum at 37°C for up to 24 hours

- Monitor radiometal loss through periodic analysis [6]

Radiolysis Prevention:

- For high-activity beta-emitters (¹⁸⁸Re), add radical scavengers like ascorbic acid or human serum albumin

- Use cryostorage to minimize radiation damage during storage [6]

Application in Nuclear Medicine

Sulfhydryl-directed radiolabeling enables development of targeted radiopharmaceuticals for cancer theranostics. The following diagram illustrates the conjugation and imaging process:

Sulfhydryl-based conjugation enables site-specific antibody radiolabeling for imaging and therapy.

Clinical applications span both diagnostic and therapeutic domains:

- Imaging: ⁹⁹ᵐTc-labeled antibody fragments for SPECT imaging of tumor antigens [5]

- Therapy: ¹⁸⁸Re-labeled monoclonal antibodies for radioimmunotherapy of solid tumors [6]

- Theranostics: Paired diagnostic/therapeutic isotopes (e.g., ⁹⁹ᵐTc/¹⁸⁸Re) for treatment planning and monitoring

Conclusion and Future Perspectives

Targeting free sulfhydryl groups for site-specific radiolabeling represents a powerful methodology for developing homogenous protein conjugates with improved pharmaceutical properties. The combination of precise chemical strategies, sensitive analytical techniques, and robust quality control enables production of reliable radiopharmaceuticals for personalized medicine.

Future advancements will likely focus on engineered antibodies with optimized cysteine placement, improved bifunctional chelators with enhanced in vivo stability, and integrated theranostic platforms that leverage the unique chemistry of sulfhydryl groups for both diagnostic and therapeutic applications.

References

- 1. Enzymatic Methods for the Site-Specific Radiolabeling of ... [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-Reactive Probe Labeling Protocol [thermofisher.com]

- 3. Ellman's assay for sulfhydryl groups [bmglabtech.com]

- 4. Detection and quantification of free sulfhydryls in ... [pmc.ncbi.nlm.nih.gov]

- 5. WO1989009405A1 - Method for radiolabeling proteins [patents.google.com]

- 6. Direct radiolabeling of monoclonal antibodies with rhenium ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for 68Ga-DOTA-MAL Protein Labeling

Introduction to 68Ga-DOTA-MAL Chemistry

Gallium-68 (68Ga) has emerged as a valuable radionuclide in positron emission tomography (PET) imaging due to its favorable nuclear properties (68-minute half-life, 89% β+ emission) and availability from 68Ge/68Ga generator systems, making it independent of cyclotron production [1] [2]. The coordination chemistry of 68Ga primarily involves chelation by polyazamacrocyclic chelators, with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) being the "gold standard" due to its ability to form stable complexes with 68Ga and various therapeutic isotopes like 177Lu, enabling theranostic applications [3] [1]. However, conventional DOTA conjugation and labeling typically requires harsh conditions (high temperature, low pH) that can compromise protein integrity and bioactivity [3].

The innovative use of maleimido-mono-amide-DOTA (DOTA-MAL) addresses these limitations by leveraging chemoselective conjugation to sulfhydryl groups (-SH) on biomolecules [3]. This approach takes advantage of the relative scarcity of free sulfhydryl groups in most biomolecules compared to amino and carboxylic acid groups, enabling site-specific modification that helps preserve biological activity [3]. The maleimide group reacts specifically with thiols under mild physiological conditions (pH 7.0-8.0), while the DOTA component provides optimal chelation properties for 68Ga [3] [4]. This combination makes DOTA-MAL particularly valuable for labeling sensitive biomolecules such as peptides, proteins, and antibodies while maintaining their targeting specificity and binding affinity.

Labeling Strategies and Protocols

Conventional Two-Step Labeling Approach

The traditional method for 68Ga labeling of biomolecules involves first conjugating the bifunctional chelator to the biomolecule, followed by radiolabeling with 68Ga. This approach presents challenges as biomolecules must withstand the harsh radiolabeling conditions (high temperature, acidic pH) required for efficient 68Ga-DOTA complexation, which can lead to protein degradation or inactivation [3]. For heat-sensitive proteins, this method is suboptimal and often results in inconsistent labeling yields and compromised bioactivity.

Improved Pre-Labeling Strategy

An innovative pre-labeling approach has been developed that reverses the conventional steps, offering significant advantages for protein labeling [3]. This method involves first radiolabeling the DOTA-MAL chelator with 68Ga under optimized conditions, followed by conjugation to the sulfhydryl-containing biomolecule under mild physiological conditions.

Table 1: Reaction Conditions for 68Ga-DOTA-MAL Pre-Labeling Strategy

| Step | Reaction Components | Buffer Conditions | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 68Ga-DOTA-MAL Formation | 50 μg DOTA-MAL + 2.4 mL 68GaCl3 | 0.6 mL NaOAc buffer (0.25 M, pH 5.5) | 95°C | 10 min | >95% |

| Biomolecule Reduction | 400 μg thiol-peptide/protein | PBS (pH 7.4) + TCEP (1.5 equiv) | Room Temperature | 5 min | N/A |

| Conjugation | Reduced biomolecule + 68Ga-DOTA-Mal | PBS (pH 7.4-8.3) | 37°C | 20 min | >80% |

The key advantage of this strategy is that the biomolecule is never exposed to the harsh conditions of the radiolabeling step, thereby preserving its structural integrity and biological activity [3]. The method has been successfully applied to various targeting molecules including RGD peptides (for angiogenesis imaging), folate conjugates (for tumor targeting), and bovine serum albumin (as a model protein) [3] [5].

Diagram 1: 68Ga-DOTA-MAL Pre-Labeling Workflow - This optimized strategy prevents biomolecule exposure to harsh radiolabeling conditions

Detailed Step-by-Step Protocol

2.3.1 Preparation of 68Ga-DOTA-MAL Intermediate

Generator Elution: Elute the 68Ge/68Ga generator with 0.05-0.1 M HCl according to manufacturer instructions [3] [6]. For higher concentration, use a fractionated elution approach (collecting 1-2 mL containing approximately 2/3 of total activity) [1].

Radiolabeling: Dissolve 50 μg of DOTA-MAL in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial. Add 2.4 mL of the 68Ga eluate and incubate for 10 minutes at 95°C with continuous stirring [3].

Filtration: Pass the reaction mixture through a 0.22 μm pore-size filter into a sterile vial for temporary storage [3].

2.3.2 Biomolecule Preparation

Sulfhydryl Reduction: For biomolecules with disulfide bonds, reduce 400 μg of the protein/peptide in 0.1 mL PBS (pH 7.4) using tris(2-carboxyethyl)phosphine (TCEP) at 1.5 equivalents relative to the biomolecule. Incubate for 5 minutes at room temperature [3]. For proteins like BSA, incubate with 0.3 mM dithiothreitol (DTT) in 0.1 M HEPES buffer (pH 8.3) for 90 minutes at room temperature [3].

Buffer Adjustment: Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the 68Ga-DOTA-MAL solution and adjust pH to 7.4-8.3 using 0.5 M NaOH [3].

2.3.3 Conjugation and Purification

Conjugation Reaction: Add the TCEP-reduced sulfhydryl-biomolecule directly to the pH-adjusted 68Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring [3].

Purification: Purify the conjugated product using a pre-equilibrated PD-10 desalting column with phosphate-buffered saline (PBS) as the eluent [3]. For certain applications, additional purification methods like HPLC may be employed.

Sterile Filtration: Pass the final product through a 0.22 μm sterile filter into a sterile vial for administration [6].

Quality Control and Validation

Comprehensive quality control is essential to ensure the safety, efficacy, and reproducibility of 68Ga-labeled radiopharmaceuticals. The validation process should follow established guidelines from the European Pharmacopoeia, Good Manufacturing Practice (GMP), and Good Radiopharmacy Practice [6].

Table 2: Quality Control Parameters and Specifications for 68Ga-Labeled Radiopharmaceuticals

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Radiochemical Purity | Radio-HPLC, ITLC | >95% | [6] [7] |

| Radiochemical Identity | HPLC retention time matching | Conforms to reference standard | [6] |

| Chemical Purity | HPLC (chemical impurities) | Meets Ph. Eur. requirements | [6] |

| Radionuclidic Purity | Gamma spectrometry | Principal γ-photon at 511 keV | [6] |

| 68Ge Breakthrough | Gamma spectrometry | <0.001% of total activity | [6] |

| Ethanol Content | Gas chromatography (GC) | <10% | [6] |

| pH | pH strips or pH meter | 5.5-8.0 | [6] |

| Sterility | Sterility test | Sterile | [6] |

| Endotoxins | LAL test | <17.5 EU/mL | [6] |

Robust quality control systems should employ multiple analytical techniques to detect various potential impurities. As demonstrated in recent studies, combining radio-TLC, radio-UV-HPLC, and radio-SDS-PAGE provides comprehensive assessment of radiochemical purity and can identify impurities that single methods might miss [7]. For instance, while TLC can distinguish free 68Ga from protein-bound activity, it cannot differentiate between properly labeled MAA and misfolded 68Ga-HSA impurities, which HPLC can resolve [7].

Diagram 2: Comprehensive Quality Control Scheme for 68Ga-Labeled Proteins - Multiple analytical methods ensure product quality

Case Studies and Applications

68Ga-DOTA-RGD for Angiogenesis Imaging

The RGD peptide (arginine-glycine-aspartic acid) targets αvβ3 integrin receptors overexpressed on endothelial cells during angiogenesis. Using the pre-labeling approach, researchers successfully prepared 68Ga-DOTA-RGD with high specific radioactivity and demonstrated its potential for imaging angiogenesis in Lewis Lung carcinoma models and non-human primates [3] [5]. The tracer showed specific uptake in tumor regions with increased neovascularization, confirming that the labeling method preserved the biological activity of the RGD peptide [5].

68Ga-DOTA-FA for Folate Receptor Targeting

Folate conjugates target the folate receptor overexpressed in various cancers. The 68Ga-DOTA-FA preparation using the pre-labeling method maintained receptor binding specificity, enabling PET imaging of folate receptor-positive tumors. This application highlights the method's compatibility with small molecule targeting agents [3].

68Ga-ABY-028 for Vascular Permeability Assessment

ABY-028, an albumin-binding domain protein equipped with mal-DOTA chelator, was radiolabeled with 68Ga for PET imaging of altered vascular permeability [8]. The radiotracer distributed with the plasma pool and successfully visualized heterogeneity in vascular permeability in tumor xenografts with different vascular properties. The study demonstrated the method's applicability for monitoring changes in albumin uptake due to disease and pharmacologically altered vascular permeability [8].

Troubleshooting and Optimization

Common Issues and Solutions

Low Labeling Efficiency: Ensure proper pH adjustment (pH 5.5 for 68Ga-DOTA-MAL formation; pH 7.4-8.3 for conjugation). Verify chelator-to-radionuclide ratio and reaction temperature.

Radiochemical Impurities: Implement post-labeling purification using PD-10 columns or HPLC. Monitor for 68Ga-colloid formation which may indicate pH issues.

Biomolecule Instability: Optimize reaction times and temperatures. Use gentle reducing agents like TCEP instead of DTT when possible.

Generator Eluate Quality: Use fresh generator eluate and consider post-processing methods (cation/anion exchange) to improve 68Ga concentration and purity [1] [2].

Process Optimization Recommendations

Temperature Optimization: For heat-sensitive biomolecules, test conjugation efficiency at different temperatures (25°C, 37°C, 45°C) to find the optimal balance between labeling yield and bioactivity preservation.

Reaction Time Monitoring: Perform kinetic studies to determine minimal required reaction times, reducing potential biomolecule degradation.

Quality Control Integration: Implement inline quality control methods such as radio-TLC for rapid assessment of labeling efficiency before proceeding to the next step.

Conclusion

The 68Ga-DOTA-MAL pre-labeling strategy provides a robust, efficient method for radiolabeling sulfhydryl-containing biomolecules under mild conditions that preserve biological activity. This approach addresses the limitations of conventional two-step labeling methods by eliminating exposure of sensitive biomolecules to harsh radiolabeling conditions. The protocol offers excellent reproducibility, high radiochemical yields, and maintained bioactivity of the labeled products, making it particularly valuable for preclinical and clinical development of novel protein-based PET tracers.

As the field of theranostics continues to expand, with 68Ga-labeled compounds often paired with therapeutic isotopes like 177Lu, the development of reliable, mild labeling techniques becomes increasingly important [2]. The 68Ga-DOTA-MAL methodology presented in these application notes provides researchers with a standardized approach that can be adapted to various biomolecules, facilitating the development of novel targeted imaging agents for precision medicine applications.

References

- 1. Preparation of 68Ga-labelled DOTA-peptides using a ... [sciencedirect.com]

- 2. Cold Kit Labeling: The Future of 68 Ga ... [frontiersin.org]

- 3. Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for ... [pmc.ncbi.nlm.nih.gov]

- 4. A Universally Applicable 68 Ga-Labeling Technique for Proteins [jnm.snmjournals.org]

- 5. Preparation and evaluation of a 68Ga-labeled RGD ... [pmc.ncbi.nlm.nih.gov]

- 6. Validation of Quality Control Parameters of Cassette-Based ... [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a radiosynthesis method and a novel quality ... [ejnmmipharmchem.springeropen.com]

- 8. [68Ga]ABY-028: an albumin-binding domain (ABD) protein ... [ejnmmires.springeropen.com]

Comprehensive Application Notes and Protocols for Site-Specific Conjugation of Biomolecules with DOTA-MAL

Introduction to DOTA-MAL Conjugation Chemistry

Maleimide-thiol chemistry represents a powerful approach for site-specific bioconjugation of biomolecules with the chelator DOTA-MAL (maleimido-mono-amide-DOTA). This strategy capitalizes on the unique properties of sulfhydryl groups, which are relatively less common in most biomolecules compared to amino and carboxylic acid groups, making them ideal targets for site-specific radiolabeling. The maleimide functional group in DOTA-MAL undergoes Michael addition with free thiols (-SH) under mild physiological conditions (typically pH 7.0-8.0), forming stable thioether linkages that are essential for maintaining bioactivity of the conjugated molecules [1] [2]. This site-specificity is particularly valuable in radiopharmaceutical development, where random conjugation to lysine residues can lead to heterogeneous mixtures with compromised target affinity and altered pharmacokinetics [3] [2].

The fundamental advantage of DOTA-MAL lies in its dual functionality: the maleimide group provides specific attachment to thiol-containing biomolecules, while the DOTA chelator forms stable complexes with various radiometals used in diagnostic and therapeutic applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered the "gold standard" chelator for a series of therapeutic isotopes, with the ability to bind radiometals such as ⁶⁸Ga (for PET imaging), ¹⁷⁷Lu and ⁹⁰Y (for therapy), and others including ⁶⁴Cu, ¹¹¹In, and ²²⁵Ac [1] [4]. This versatility makes DOTA-MAL an essential tool in the development of theranostic agents that combine diagnostic imaging and targeted therapy in a single platform.

Traditional two-step labeling methods involve first conjugating DOTA-MAL to the biomolecule, followed by radiolabeling with the metallic radionuclide. However, this approach often requires harsh reaction conditions (e.g., high temperature, acidic pH) for the radiolabeling step, which can damage sensitive biomolecules [1]. To address this limitation, an improved strategy has been developed where DOTA-MAL is first radiolabeled under optimized conditions, followed by conjugation to the target biomolecule under mild physiological conditions (pH 8.0 at room temperature). This innovative approach minimizes damage to bioactive molecules while maintaining high radiochemical yield and purity [1].

Experimental Protocols

Materials and Equipment

Essential reagents include DOTA-MAL (commercially available from Macrocyclics), thiol-containing biomolecules (peptides, proteins, or folates), tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) for reduction of disulfide bonds, sodium acetate buffer (0.25 M, pH 5.5), phosphate-buffered saline (PBS, pH 7.4), HEPES buffer (pH 8.3), and 0.05 M HCl for generator elution. Critical equipment includes a ⁶⁸Ge/⁶⁸Ga isotope generator, radio-HPLC system with a size-exclusion column (Superose 12 10/300 GL), PD-10 desalting columns for purification, and a dose calibrator for radioactivity measurement [1]. All solvents should be HPLC-grade, and water must be distilled and deionized using a system such as Milli-Q (18.2 MΩ/cm) [1].

Protocol 1: Conjugation with RGD Peptide

Step 1: Thiol Reduction - Add 0.825 μmol of TCEP (1.5 equivalents) to 0.1 mL of PBS (pH 7.4) containing 400 μg of thiol-modified RGD peptide. Incubate for 5 minutes at room temperature to reduce disulfide bonds and generate free thiol groups [1].

Step 2: pH Adjustment - Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the ⁶⁸Ga-DOTA-Mal solution, then adjust the pH to 7.4–8.3 using 0.5 M NaOH. This step is critical as the maleimide-thiol reaction proceeds most efficiently in this pH range [1].

Step 3: Conjugation Reaction - Combine the TCEP-reduced sulfhydryl RGD peptide (HS-RGD) directly with the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Incubate for 20 minutes at 37°C with continuous stirring to facilitate conjugation [1].

Step 4: Purification - Purify the ⁶⁸Ga-DOTA-RGD conjugate using a pre-equilibrated PD-10 desalting column with PBS as the eluent. Collect the purified conjugate for quality control and subsequent applications [1].

Protocol 2: Conjugation with Folate (FA)

The procedure for conjugating DOTA-MAL with folate follows a similar protocol with slight modifications:

Reduction Step - Reduce HS-FA using 0.225 μmol of TCEP (1.5 equivalents) following the same procedure as for the RGD peptide [1].

Conjugation - Add the TCEP-treated reduction products to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Stir continuously for 20 minutes at 37°C to form the ⁶⁸Ga-DOTA-FA conjugate [1].

Purification - Use a pre-equilibrated PD-10 desalting column to purify the ⁶⁸Ga-DOTA-FA conjugate, collecting the product for further analysis [1].

Protocol 3: Conjugation with Bovine Serum Albumin (BSA)

For protein conjugation such as with BSA, the protocol requires adjustments to account for the larger molecular size:

Reduction - Incubate 0.1 mM (6.7 g) of BSA in 0.1 M HEPES buffer (pH 8.3) with 0.3 mM dithiothreitol (DTT) for 90 minutes at room temperature. This extended reduction time ensures adequate reduction of disulfide bonds in the protein structure [1].

Conjugation - Add the reduced BSA to the activated DOTA-MAL conjugate. The reaction should proceed for 30-60 minutes at room temperature or 37°C, with optimal time determined empirically for each protein [1].

Purification - Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents. For radiolabeled conjugates, PD-10 desalting columns can be used [1].

Table 1: Summary of Conjugation Reaction Conditions for Different Biomolecules

| Biomolecule | Reduction Agent | Reaction pH | Temperature | Time | Purification Method |

|---|---|---|---|---|---|

| RGD Peptide | TCEP (1.5 equiv) | 7.4-8.3 | 37°C | 20 min | PD-10 Desalting |

| Folate (FA) | TCEP (1.5 equiv) | 7.4-8.3 | 37°C | 20 min | PD-10 Desalting |

| BSA | DTT (0.3 mM) | 8.3 | Room Temperature | 90 min | Size-exclusion Chromatography |

Analytical Methods for Characterization

Quality Control Techniques

Radiochemical purity assessment is typically performed using radio-HPLC or instant thin-layer chromatography (iTLC). For HPLC analysis, a size-exclusion column (Superose 12 10/300 GL) is recommended with PBS as the mobile phase at a flow rate of 0.5-1.0 mL/min [1]. Mass spectrometry provides crucial information about the molecular weight of the conjugates and the chelator-to-biomolecule ratio. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for characterizing immunoconjugates and determining the distribution of DOTA modifications across different sites [3].